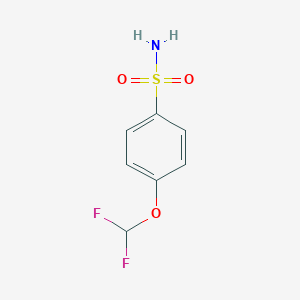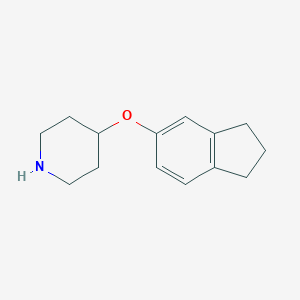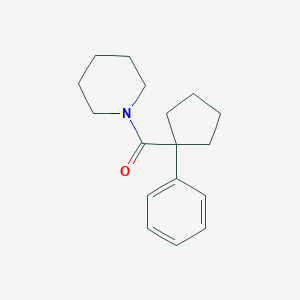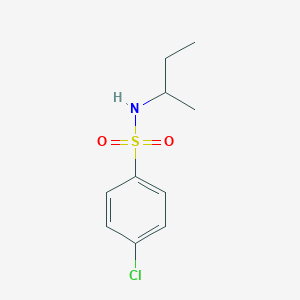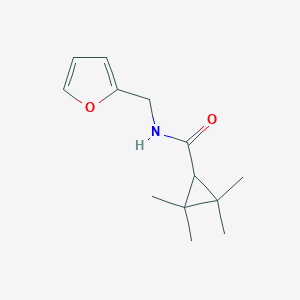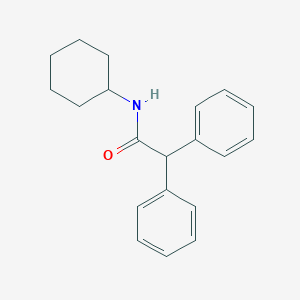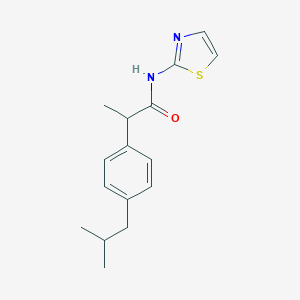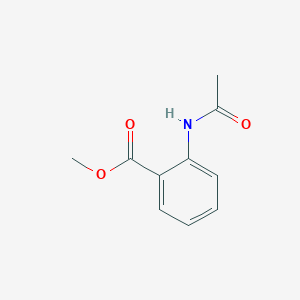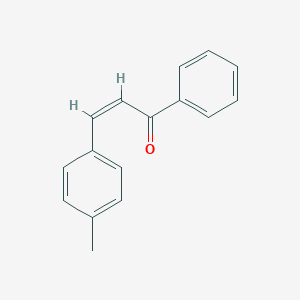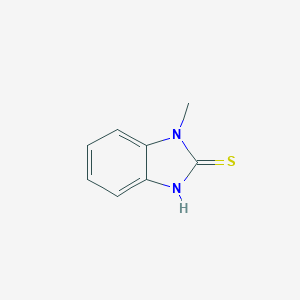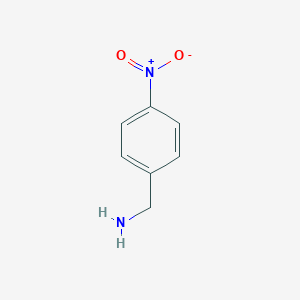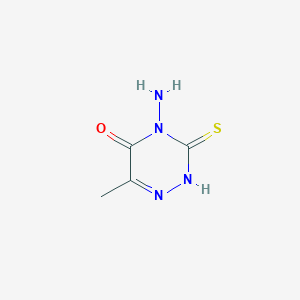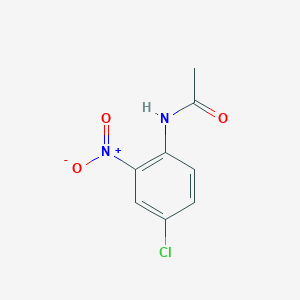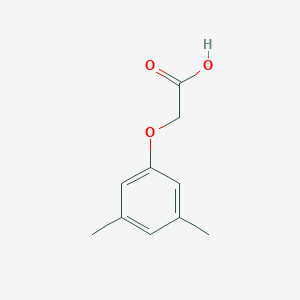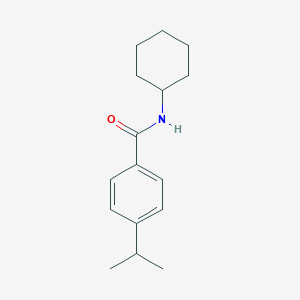
N-cyclohexyl-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-isopropylbenzamide (also known as CI-994) is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
N-cyclohexyl-4-isopropylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. Specifically, N-cyclohexyl-4-isopropylbenzamide has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, N-cyclohexyl-4-isopropylbenzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-isopropylbenzamide in lab experiments is its relatively low toxicity compared to other HDACIs. Additionally, it has been found to have good bioavailability and pharmacokinetic properties. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-4-isopropylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
N-cyclohexyl-4-isopropylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Additionally, it has been found to have synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Numéro CAS |
544427-14-7 |
|---|---|
Nom du produit |
N-cyclohexyl-4-isopropylbenzamide |
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
N-cyclohexyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18) |
Clé InChI |
VPWUUGPEQDEOQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



